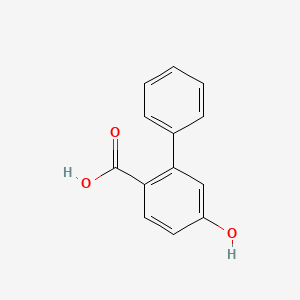

4-Hydroxy-2-phenylbenzoic acid

Description

4-Hydroxy-2-phenylbenzoic acid is a substituted benzoic acid derivative featuring a hydroxyl (-OH) group at the 4-position and a phenyl (-C₆H₅) group at the 2-position of the benzene ring. This compound is primarily utilized as a synthetic building block in organic chemistry and pharmaceutical research, enabling the development of complex molecules through its reactive carboxyl and hydroxyl functional groups .

Properties

IUPAC Name |

4-hydroxy-2-phenylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-10-6-7-11(13(15)16)12(8-10)9-4-2-1-3-5-9/h1-8,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXDGHZTUBSPSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155503-85-8 | |

| Record name | 4-hydroxy-2-phenylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-2-phenylbenzoic acid can be achieved through several methods. One common approach involves the reaction of 2-phenylbenzoic acid with a hydroxylating agent under controlled conditions. For instance, the hydroxylation can be carried out using hydrogen peroxide in the presence of a catalyst such as iron(III) chloride. The reaction typically requires a solvent like acetic acid and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient and cost-effective methods. One such method includes the catalytic hydroxylation of 2-phenylbenzoic acid using a metal catalyst in a continuous flow reactor. This method allows for better control over reaction parameters and higher yields.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-phenylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemical Synthesis Applications

4-Hydroxy-2-phenylbenzoic acid serves as a crucial precursor in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, leading to the development of new compounds with unique properties.

- Synthesis of Polymers : This compound is utilized in producing high-performance materials such as liquid crystal polymers. These materials are essential in electronics and display technologies due to their unique optical properties.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form quinone derivatives and reduction to yield alcohol derivatives, making it a versatile building block in organic synthesis .

Biological Applications

Research has highlighted several biological activities associated with this compound, particularly its potential therapeutic effects.

- Antioxidant Properties : Studies have indicated that this compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is being explored for its implications in preventing various diseases linked to oxidative damage .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, showing efficacy in reducing inflammation in models of rheumatoid arthritis and other inflammatory conditions. It demonstrates a lower incidence of side effects compared to traditional steroidal anti-inflammatory drugs .

- Antimicrobial Activity : this compound and its derivatives have shown effectiveness against various microbial strains, including bacteria and fungi. This makes it a candidate for use as a preservative in pharmaceuticals and cosmetics .

Case Study 1: Anti-inflammatory Research

A study published in a pharmaceutical journal examined the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in edema formation when administered prior to inflammatory stimuli, suggesting its potential use in treating conditions like osteoarthritis and rheumatoid arthritis .

Case Study 2: Antioxidant Activity

Research conducted on the antioxidant properties of this compound demonstrated its ability to scavenge free radicals effectively. In vitro assays showed that it could significantly reduce oxidative stress markers in cultured cells, highlighting its potential role in developing antioxidant therapies .

Industrial Applications

In addition to its scientific applications, this compound is also utilized in various industrial processes:

- Production of Specialty Chemicals : Its unique chemical properties make it suitable for creating specialty chemicals used in various manufacturing processes.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-hydroxy-2-phenylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and microbial processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, molecular properties, and applications of 4-Hydroxy-2-phenylbenzoic acid and related compounds:

Key Comparative Insights

Substituent Effects on Physicochemical Properties

- Acidity : Electron-withdrawing groups (e.g., -COOH, -N=N-) lower pKa values. For instance, 2-(4′-Hydroxyphenylazo)benzoic acid exhibits stronger acidity due to resonance stabilization of the azo group .

- Solubility: Polar substituents like -O-C₆H₄-OH (in 4-(4-Hydroxyphenoxy)benzoic Acid) increase water solubility, whereas non-polar groups (e.g., phenyl) reduce it .

Spectral and Analytical Data

- UV-Vis Absorption : Azo derivatives (e.g., 2-(4′-Hydroxyphenylazo)benzoic acid) show strong absorption in visible regions (λmax ~400–500 nm) due to conjugation, making them suitable as dyes or spectroscopic probes .

- NMR Shifts : Substituents alter chemical shifts. For example, the phenyl group in this compound causes distinct aromatic proton splitting compared to methyl analogs .

Biological Activity

4-Hydroxy-2-phenylbenzoic acid, also known by its CAS number 155503-85-8, is a compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₀O₃

- Molecular Weight : 214.22 g/mol

- Structure : The compound features a hydroxyl group (-OH) and a phenyl group attached to a benzoic acid backbone.

1. Antifungal Activity

Research has indicated that derivatives of hydroxybenzoic acids, including this compound, exhibit antifungal properties. A study synthesized several hydroxybenzoic acid ester conjugates and tested their efficacy against various phytopathogenic fungi. The results demonstrated that certain conjugates displayed significant antifungal activity, particularly against Rhizoctonia solani, with some achieving 100% inhibition at a concentration of 50 µg/mL .

| Compound | Activity Against R. solani (%) | Control Activity (%) |

|---|---|---|

| PCA | 86.2 | 100 |

| 5c | 100 | |

| 5e | High | |

| 5i | High | |

| 5m | High |

2. Enzymatic Interaction

The compound has been studied for its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism and the oxidation of organic substances. Specifically, research showed that variants of the CYP199A4 enzyme could catalyze the oxidation of this compound, generating various hydroxylated metabolites. This indicates potential for pharmacological applications in drug design and metabolic studies .

3. Antioxidant Properties

The antioxidant activity of hydroxybenzoic acids is well-documented. Compounds like this compound may contribute to cellular protection against oxidative stress by scavenging free radicals. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a role.

The biological activity of this compound can be attributed to several mechanisms:

- Hydroxylation : The presence of hydroxyl groups enhances the compound's ability to participate in electron transfer reactions, making it effective in antioxidant activities.

- Enzyme Modulation : The interaction with cytochrome P450 enzymes suggests that this compound may influence metabolic pathways, potentially affecting drug metabolism and efficacy.

Case Study 1: Antifungal Efficacy

In a study involving multiple hydroxybenzoic acid derivatives, researchers observed that specific esters derived from phenazine-1-carboxylic acid showed enhanced antifungal activity compared to their parent compounds. The study highlighted the importance of structural modifications in improving biological efficacy .

Case Study 2: Cytochrome P450 Interaction

A detailed investigation into the CYP199A4 enzyme revealed that specific mutations could facilitate the aromatic hydroxylation of this compound. This finding opens avenues for designing enzyme variants with tailored substrate specificity for biotechnological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.